8-Chloro-5-methyl-11-(4-methylpiperazin-1-yl)-5H-pyrrolo(1,2-b)(1,2,5)benzotriazepine succinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-5-methyl-11-(4-methylpiperazin-1-yl)-5H-pyrrolo(1,2-b)(1,2,5)benzotriazepine succinate involves multiple steps, including the formation of the pyrrolo-benzotriazepine core and subsequent functionalization with a methylpiperazine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance production rates and reduce costs .
Chemical Reactions Analysis
Types of Reactions
8-chloro-5-methyl-11-(4-methylpiperazin-1-yl)-5H-pyrrolo(1,2-b)(1,2,5)benzotriazepine succinate undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives under specific conditions.
Reduction: Reduction of the chloro group to a corresponding amine.
Substitution: Nucleophilic substitution reactions involving the chloro group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation .
Major Products
Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
8-chloro-5-methyl-11-(4-methylpiperazin-1-yl)-5H-pyrrolo(1,2-b)(1,2,5)benzotriazepine succinate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 8-chloro-5-methyl-11-(4-methylpiperazin-1-yl)-5H-pyrrolo(1,2-b)(1,2,5)benzotriazepine succinate involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
Olanzapine: Shares structural similarities but differs in specific functional groups and pharmacological properties.
Tranexamic Acid: Although structurally different, it shares some mechanistic pathways.
Guaifenesin: Similar in terms of its use in medical applications but with a distinct chemical structure.
Uniqueness
8-chloro-5-methyl-11-(4-methylpiperazin-1-yl)-5H-pyrrolo(1,2-b)(1,2,5)benzotriazepine succinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
79700-41-7 |
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Molecular Formula |
C21H26ClN5O4 |
Molecular Weight |
447.9 g/mol |
IUPAC Name |
butanedioic acid;7-chloro-10-methyl-4-(4-methylpiperazin-1-yl)pyrrolo[1,2-b][1,2,5]benzotriazepine |
InChI |
InChI=1S/C17H20ClN5.C4H6O4/c1-20-8-10-22(11-9-20)17-16-4-3-7-23(16)21(2)15-6-5-13(18)12-14(15)19-17;5-3(6)1-2-4(7)8/h3-7,12H,8-11H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
NDWPAMUUPQMZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)N(N4C2=CC=C4)C.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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